Uridine 5'-monophosphate disodium salt
Overview
Description
5’-Uridylic acid, disodium salt: It is an ester of phosphoric acid with the nucleoside uridine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is commonly used as a monomer in RNA synthesis and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
Disodium UMP, also known as Uridine 5’-monophosphate disodium salt, is a pyrimidine mononucleotide . It is a major component of ribonucleic acid (RNA) and plays a crucial role in the synthesis of RNA . The primary targets of Disodium UMP are the enzymes involved in the synthesis of RNA .
Mode of Action
Disodium UMP interacts with its targets by providing the necessary uridine for RNA synthesis . It is an ester of phosphoric acid with the nucleoside uridine, consisting of the phosphate group, the pentose sugar ribose, and the nucleobase uracil . This structure allows it to be incorporated into the growing RNA chain during the process of transcription .
Biochemical Pathways
Disodium UMP is involved in the pyrimidine nucleotide biosynthetic pathway . It is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . In humans, the orotidylate decarboxylase function is carried out by the protein UMP synthase . Once formed, UMP is further converted to UTP (uridine 5’-triphosphate) using kinases .
Pharmacokinetics
It is known that it is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The primary result of Disodium UMP action is the formation of RNA, a crucial molecule involved in various biological functions, including coding, decoding, regulation, and expression of genes . It has been used to study the effect of pyrimidine synthesis inhibitor, 5-azacytidine, on cholesterol and lipid metabolism . It has also been used to study the effect of nucleotides on the growth of specific intestinal bacteria .
Action Environment
The action of Disodium UMP can be influenced by various environmental factors. For example, the presence of other nucleotides and enzymes can affect its conversion to UTP . Additionally, factors such as pH and temperature can impact the stability and efficacy of Disodium UMP . .
Biochemical Analysis
Biochemical Properties
Disodium Uridine 5’-monophosphate plays a pivotal role in various biological processes. In addition to nucleic acid synthesis, it is critical to glycogen synthesis through the formation of uridine diphosphate glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Cellular Effects
Disodium Uridine 5’-monophosphate has been found to have significant effects on various types of cells and cellular processes. It has been shown to increase cognitive function in animals . In addition, it has been found to enhance the neurite outgrowth produced by nerve growth factor (NGF) in rat PC12 cells .
Molecular Mechanism
The molecular mechanism of Disodium Uridine 5’-monophosphate involves its role as a major component of ribonucleic acid . It is found in dietary supplements as well as natural RNA rich foods and has been shown to increase cognitive function in animals . The packing arrangements of Disodium Uridine 5’-monophosphate hydrates present typical layered sandwich structures and show that the UMP molecular layers alternate with water molecular layers .
Temporal Effects in Laboratory Settings
The protonation equilibria of Disodium Uridine 5’-monophosphate was determined in binary solvent mixtures of water–methanol containing 0, 10, 15, 20, 25, 30, 35, 40, 45, and 50 % (v/v) methanol, using a combination of spectrophotometric and potentiometric methods at 25 °C and constant ionic strength .
Dosage Effects in Animal Models
For instance, gerbils fed a combination of Disodium Uridine 5’-monophosphate, choline, and docosahexaenoic acid (DHA) were found to have significantly improved performance in running mazes over those not fed the supplements .
Metabolic Pathways
Disodium Uridine 5’-monophosphate is involved in various metabolic pathways. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .
Transport and Distribution
Plasma Disodium Uridine 5’-monophosphate enters cells through nucleoside transporter . In addition to nucleic acid synthesis, Disodium Uridine 5’-monophosphate is critical to glycogen synthesis through the formation of uridine diphosphate glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5’-uridylic acid, disodium salt involves several steps:
- Mixing cytidine monophosphate (CMP) or its sodium salt with sodium nitrite and deionized water.
- Adding acid and/or acid anhydride dropwise and allowing the reaction to proceed for 0-6 hours to obtain reaction solution 1.
- Adjusting the pH of reaction solution 1 to 6.4-7.2 to obtain reaction solution 2.
- Mixing reaction solution 2 with 95% ethanol, crystallizing, and filtering to obtain a crude product.
- Mixing the crude product with water and adjusting the pH to 7.0-8.5 to obtain reaction solution 3.
- Recrystallizing and filtering reaction solution 3 with an organic solvent to obtain the final product .
Industrial Production Methods: Industrial production of 5’-uridylic acid, disodium salt follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: 5’-Uridylic acid, disodium salt undergoes various chemical reactions, including:
- Oxidation: Conversion to uridine diphosphate (UDP) and uridine triphosphate (UTP) using kinases .
- Reduction: Involves the reduction of uridine monophosphate to deoxyuridine monophosphate (dUMP).
- Substitution: Phosphorylation reactions where the phosphate group is substituted with other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
- Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
- Phosphorylation reagents: Such as ATP and specific kinases.
Major Products Formed:
- Uridine diphosphate (UDP)
- Uridine triphosphate (UTP)
- Deoxyuridine monophosphate (dUMP)
Scientific Research Applications
5’-Uridylic acid, disodium salt has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.
- Biology: Plays a vital role in RNA synthesis and cellular metabolism.
- Medicine: Investigated for its potential in treating cognitive disorders and enhancing brain function .
- Industry: Used in the production of pharmaceuticals and biochemical reagents .
Comparison with Similar Compounds
- Cytidine monophosphate (CMP)
- Adenosine monophosphate (AMP)
- Guanosine monophosphate (GMP)
Comparison:
- Unique Structure: 5’-Uridylic acid, disodium salt contains uracil as its nucleobase, distinguishing it from other nucleotides like CMP (cytosine), AMP (adenine), and GMP (guanine).
- Specific Applications: While all these nucleotides are involved in RNA synthesis, 5’-uridylic acid, disodium salt is particularly significant in studies related to RNA metabolism and cognitive function enhancement .
Properties
CAS No. |
3387-36-8 |
---|---|
Molecular Formula |
C9H13N2Na2O9P |
Molecular Weight |
370.16 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
RSSRHKDOIOBLBS-WFIJOQBCSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na].[Na] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na].[Na] |
Key on ui other cas no. |
7545-48-4 3387-36-8 |
Synonyms |
5’-UMP Disodium Salt; Disodium 5’-UMP; Disodium 5’-Uridylate; Disodium UMP; Disodium Uridine 5’-Monophosphate; Disodium Uridine 5’-Phosphate; NSC 20257; Uridine 5’-(Dihydrogen Phosphate) Disodium Salt; Uridylic Acid Disodium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Uridine 5'-monophosphate disodium salt?
A1: this compound, also known as 5'-Uridylic acid, disodium salt, is a nucleotide naturally found in living organisms. While its exact molecular weight may vary depending on the hydration state, it's typically around 368 g/mol.
Q2: What is the solubility of this compound?
A2: The solubility of this compound is temperature-dependent and decreases with increasing ethanol concentration in a solution. [] Research has investigated its solubility in deionized water and ethanol-aqueous mixtures at various temperatures, utilizing a dual-circuit laser detector for measurement. []
Q3: Has the metastable zone of this compound been studied?
A3: Yes, the metastable zone width of this compound in ethanol-aqueous mixtures has been researched. [] Factors influencing this width, such as agitation rate, pH value, and Na+ concentration, were also investigated. []
Q4: How is this compound used in pharmaceutical development?
A4: this compound is incorporated into pharmaceutical formulations, notably in a combined medicine for polyneuropathy treatment. [] This formulation, encapsulated for oral administration, also includes cytidine-5-monophosphate disodium salt, vitamin B6, thioctic acid, and magnesium lactate dihydrate. [] Researchers have investigated the stability and compatibility of the active components within this combined medicine. []
Q5: What challenges are associated with formulating a combined medicine containing this compound?
A5: Developing a combined medication containing this compound, cytidine-5-monophosphate disodium salt, vitamin B6, thioctic acid, and magnesium lactate dihydrate presents challenges. [] These include achieving suitable bulk density using direct mixing, necessitating alternative methods like wet granulation. [] Additionally, incorporating thioctic acid into the mixture during fluidized bed granulation proves difficult. []
Q6: How does this compound impact dopamine release in aged rats?
A6: Studies in aged rats suggest that dietary supplementation with this compound can enhance potassium-evoked dopamine release and promote neurite outgrowth. [] This finding highlights a potential neuroprotective role of this compound.
Q7: What is the role of this compound in milk formula?
A7: this compound is a component of a specialized milk formula designed to support infant health. [] This formula, aiming to provide complete nutrition and improve immunity, incorporates this compound alongside other nucleotides in a specific ratio. []
Q8: How is this compound used in tissue engineering?
A8: this compound acts as a cross-linking agent in the development of thermosensitive chitosan hydrogels for potential tissue engineering applications. [] Researchers have investigated its impact on the sol-gel transition of chitosan lactate and chitosan chloride solutions using rheological measurements and nuclear magnetic resonance. []
Q9: Has the impact of this compound on chitosan hydrogels been studied?
A9: Yes, this compound plays a significant role in creating a new generation of chitosan hydrogels intended for nerve cell culture scaffolds. [, ] These hydrogels, formed using chitosan lactate and chitosan chloride, exhibit temperature-responsive gelling properties. [, ] Various techniques, including scanning electron microscopy, Fourier transform infrared spectroscopy, and differential scanning calorimetry, have been employed to characterize these hydrogels. [, ]
Q10: How is this compound quantified in biological samples?
A10: A high-performance liquid chromatography (HPLC) method has been developed to determine erythrocyte pyrimidine 5'-nucleotidase (P5N) activity in human blood, with this compound serving as the substrate. [] This method simplifies the process by eliminating the need for erythrocyte lysate dialysis before the assay. []
Q11: What is the impact of this compound supplementation on Litopenaeus vannamei?
A11: Research on juvenile Litopenaeus vannamei (Pacific white shrimp) demonstrates the beneficial effects of dietary this compound supplementation. [] The study revealed improvements in hepatopancreas function, intestinal morphology, and antioxidant activity in shrimp receiving the supplement. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.